REACTION_CXSMILES
|
C(N(C(C)C)[C:5]([C:7]1[C:8]([C:13]2[CH:18]=[CH:17][C:16]([O:19]C)=[C:15]([O:21]C)[C:14]=2[O:23]C)=[CH:9][CH:10]=[CH:11][CH:12]=1)=[O:6])(C)C.B(Br)(Br)Br.CO.C(Cl)(Cl)Cl.O>C(Cl)Cl.C(O)(=O)C>[OH:19][C:16]1[CH:17]=[CH:18][C:13]2[C:8]3[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=3[C:5](=[O:6])[O:23][C:14]=2[C:15]=1[OH:21] |f:3.4|
|
Name
|
N,N-Diisopropyl-2',3',4'-trimethoxy-2-biphenylcarboxamide
|
Quantity
|
0.94 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(=O)C=1C(=CC=CC1)C1=C(C(=C(C=C1)OC)OC)OC)C(C)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
5.6 mmol
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
chloroform water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl.O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature over a period of 22 hours
|
Duration
|
22 h
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
The reaction was warmed to room temperature over a period of 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
All solvent was evaporated
|
Type
|
EXTRACTION
|
Details
|
The solid was extracted with chloroform
|
Type
|
CUSTOM
|
Details
|
Removal of solvent
|
Type
|
CUSTOM
|
Details
|
gave white fluffy solid which
|
Type
|
TEMPERATURE
|
Details
|
refluxed over night
|
Type
|
CUSTOM
|
Details
|
Removal of acetic acid
|
Type
|
CUSTOM
|
Details
|
gave a solid, which
|
Type
|
CUSTOM
|
Details
|
the aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
was extracted several times with chloroform
|
Type
|
WASH
|
Details
|
The chloroform layer was washed with satd
|
Type
|
CUSTOM
|
Details
|
Removal of chloroform
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=CC2=C(OC(C3=C2C=CC=C3)=O)C1O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.72 mmol | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 76.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |